molecular formula C16H10N2O6S4 B1670509 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid CAS No. 53005-05-3

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid

Cat. No. B1670509
CAS RN: 53005-05-3
M. Wt: 454.5 g/mol
InChI Key: YSCNMFDFYJUPEF-OWOJBTEDSA-N
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Description

DIDS is an anionic alkylating agent containing isothiocyanate residue . It is a negatively charged homobifunctional cross-linking reagent . DIDS is a specific inhibitor of cellular anion permeability used in cell transport studies . The isothiocyanate groups react with primary amines at pH 9.0-10.0 .


Molecular Structure Analysis

The empirical formula of DIDS is C16H8N2Na2O6S4·xH2O . Its molecular weight is 498.48 (anhydrous basis) . The SMILES string representation of DIDS is [Na+].[Na+].[O-]S(=O)(=O)c1cc(ccc1\C=C\c2ccc(cc2S([O-])(=O)=O)N=C=S)N=C=S .


Chemical Reactions Analysis

DIDS is known to react with primary amines at pH 9.0-10.0 . It alkylates lysine residues and inhibits apoptosis indirectly by targeting membrane-based anion transporters . In addition, it also inhibits calcium transport in vesicles .


Physical And Chemical Properties Analysis

DIDS is a yellow powder . It is soluble in 0.1 M potassium bicarbonate at 50 mg/mL . It should be stored at temperatures between 2-8°C .

Safety And Hazards

DIDS is classified as a respiratory sensitizer and can cause skin and eye irritation . It is also classified as STOT SE 3, which means it may cause respiratory irritation . The safety pictograms associated with DIDS are GHS07 and GHS08 .

properties

IUPAC Name

5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h1-8H,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCNMFDFYJUPEF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid

CAS RN

152216-76-7, 53005-05-3
Record name 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152216767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 53005-05-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONIC ACID, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1O6DSW23R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PM Rosoff, C Hall, LS Gramates, SR Terlecky - Journal of Biological …, 1988 - ASBMB
Stimulation of the CD3-T cell antigen receptor complex on T lymphocytes results in a rapid rise in intracellular calcium from both intra-and extracellular sources. The former is thought to be released from the endoplasmic reticulum in response to inositol trisphosphate, while the latter enters the cells through a membrane potential-sensitive transporter (Oettgen, HC, Terhorst, C., Cantley, LC, and Rosoff, PM (1985) Cell 40, 583-590). In this report we show that the stilbene disulfonate, DIDS (4, 4′-diisothiocyanatostilbene-2, 2′-disulfonic acid) …
Number of citations: 33 www.jbc.org
B Zhao, H Quan, T Ma, Y Tian, Q Cai, H Li - International journal of …, 2015 - mdpi.com
Chronic cerebral hypoperfusion is believed to cause white matter lesions (WMLs), leading to cognitive impairment. Previous studies have shown that inflammation and apoptosis of oligodendrocytes (OLs) are involved in the pathogenesis of WMLs, but effective treatments have not been studied. In this study, 4, 4'-diisothiocyanostilbene-2, 2'-disulfonic acid (DIDS), a chloride (Cl−) channel blocker, was injected into chronic cerebral ischemia-hypoxia rat models at different time points. Our results showed that DIDS significantly reduced the …
Number of citations: 14 www.mdpi.com

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